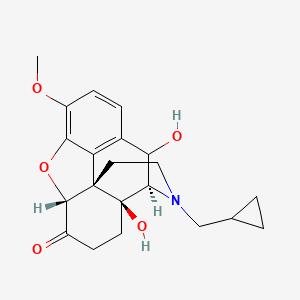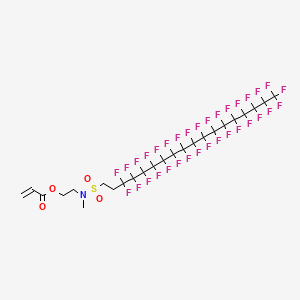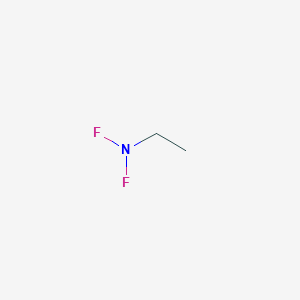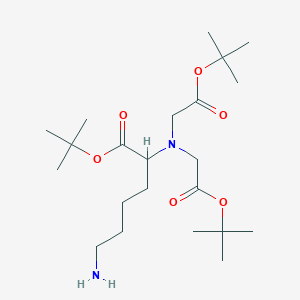
10-Hydroxy Naltrexone Methyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Hydroxy Naltrexone Methyl Ether is a derivative of naltrexone, an opioid receptor antagonist commonly used in the treatment of alcohol and opioid dependence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy Naltrexone Methyl Ether typically involves the modification of naltrexone through a series of chemical reactions. . The reaction conditions often involve the use of oxidizing agents and methylating reagents under controlled temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
10-Hydroxy Naltrexone Methyl Ether undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The methyl ether group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and methylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while substitution reactions can yield various alkyl or aryl ethers .
Scientific Research Applications
10-Hydroxy Naltrexone Methyl Ether has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 10-Hydroxy Naltrexone Methyl Ether involves its interaction with opioid receptors, primarily the mu-opioid receptor. By binding to these receptors, it acts as an antagonist, blocking the effects of endogenous opioids and opioid drugs. This leads to a reduction in the euphoric and reinforcing effects of opioids, making it useful in the treatment of dependence .
Comparison with Similar Compounds
Similar Compounds
Naltrexone: The parent compound, used widely in the treatment of opioid and alcohol dependence.
Methylnaltrexone: A quaternary derivative of naltrexone, used to treat opioid-induced constipation.
Naloxone: Another opioid antagonist, commonly used in emergency settings to reverse opioid overdoses.
Uniqueness
10-Hydroxy Naltrexone Methyl Ether is unique due to its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. These modifications can potentially enhance its efficacy and reduce side effects in clinical applications .
Properties
Molecular Formula |
C21H25NO5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,13-dihydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C21H25NO5/c1-26-14-5-4-12-15-17(14)27-19-13(23)6-7-21(25)18(16(12)24)22(10-11-2-3-11)9-8-20(15,19)21/h4-5,11,16,18-19,24-25H,2-3,6-10H2,1H3/t16?,18-,19+,20+,21-/m1/s1 |
InChI Key |
JAERZOFTLPSTBG-NDSPWTRSSA-N |
Isomeric SMILES |
COC1=C2C3=C(C=C1)C([C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)O |
Canonical SMILES |
COC1=C2C3=C(C=C1)C(C4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S,4R)-N-[(1R)-2-chloro-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B13408239.png)



![(R)-1-Methyl-5-[[5-[2-methyl-4-(3-oxetanyl)-1-piperazinyl]-2-pyridyl]amino]-6-oxo-1,6-dihydropyridine-3-boronic Acid Pinanol Ester](/img/structure/B13408267.png)


![4-amino-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B13408288.png)




